A Comprehensive Technical Guide to Propylenediphosphonic Acid
A Comprehensive Technical Guide to Propylenediphosphonic Acid
Abstract
Propylenediphosphonic acid, a structurally distinct organophosphorus compound, has garnered increasing interest within the scientific community. Its unique bifunctional nature, characterized by two phosphonic acid groups on a propylene backbone, imparts a suite of chemical properties that are being leveraged across diverse fields, from industrial applications to the frontiers of materials science and drug development. This guide provides an in-depth exploration of Propylenediphosphonic acid, consolidating its fundamental properties, synthesis, analytical characterization, and emerging applications. It is intended to serve as a critical resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Core Chemical Identity and Properties
Propylenediphosphonic acid is systematically known by several names, including 1,3-Propanediphosphonic acid and propane-1,3-diylbis(phosphonic acid).[1][2][3] Its definitive Chemical Abstracts Service (CAS) registry number is 4671-82-3 .[4] The presence of two potent phosphonic acid groups (–PO₃H₂) defines its chemical behavior, particularly its strong acidity and remarkable capacity as a chelating agent for metal ions.[1][4]
1.1. Physicochemical and Structural Data
A summary of the key physicochemical properties of Propylenediphosphonic acid is presented below for rapid reference. These values are critical for experimental design, formulation, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 4671-82-3 | [2][3][4][5] |
| Molecular Formula | C₃H₁₀O₆P₂ | [1][3][4][5] |
| Molecular Weight | 204.06 g/mol | [1][4][5][6] |
| Appearance | White to off-white or almost white crystalline powder/solid.[1][2][3][4] | [1][2][3][4] |
| Melting Point | 170.0 to 177.0 °C (with a specific value of 174°C noted).[1][2] | [1][2] |
| Solubility | Soluble in water and polar organic solvents like methanol.[1][3][4] | [1][3][4] |
| Purity | Commercially available at >97% or >98% purity.[2][7] | [2][7] |
| pKa | 2.12 ± 0.10 (Predicted).[3] | [3] |
| Storage | Store at room temperature, though <15°C is recommended; hygroscopic, requiring storage under inert gas or in a cool, dark environment.[1][3] | [1][3] |
1.2. Structural Representation
The molecular structure of Propylenediphosphonic acid is fundamental to understanding its reactivity and function. The diagram below illustrates the connectivity of the atoms, featuring a central three-carbon (propylene) chain flanked by two phosphonic acid groups.
Caption: Chemical structure of Propylenediphosphonic acid (CAS 4671-82-3).
Synthesis and Purification
While specific, detailed, peer-reviewed synthesis protocols for propylenediphosphonic acid are not abundant in the readily available literature, general synthetic strategies for related phosphonic acids provide a foundational understanding. One common approach involves the reaction of organohalides with phosphites. A patent for a related compound, 1-propyl phosphonic anhydride, describes a multi-step process that begins with diethyl phosphate and propylene gas to form diethyl propyl phosphate, which is then hydrolyzed to yield propyl phosphonic acid.[8]
2.1. Conceptual Synthesis Workflow
The synthesis of diphosphonic acids often involves ensuring the difunctionalization of a hydrocarbon backbone. A plausible, generalized workflow is outlined below. The rationale behind this multi-step process is to control the introduction of the phosphonate groups and to purify the intermediate and final products effectively.
Caption: Conceptual workflow for the synthesis of Propylenediphosphonic acid.
2.2. Experimental Protocol: General Hydrolysis Step
This is a generalized protocol based on common phosphonate ester hydrolysis procedures.
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Dissolution: The crude diphosphonate ester intermediate is dissolved in a suitable solvent, such as concentrated hydrochloric acid. The choice of strong acid is crucial as it effectively catalyzes the cleavage of the phosphonate ester bonds.
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Reflux: The solution is heated to reflux (typically >100°C) for several hours (e.g., 12-24 hours). This sustained high temperature ensures the complete hydrolysis of all four ester groups to hydroxyl groups.
-
Solvent Removal: After cooling to room temperature, the solvent (e.g., HCl and water) is removed under reduced pressure using a rotary evaporator. This step isolates the crude product.
-
Purification: The resulting solid is purified, typically by recrystallization from a water/ethanol mixture. The solvent choice is critical for obtaining high-purity crystals.
-
Drying: The purified crystals are dried under a high vacuum to remove any residual solvent.
Analytical Characterization
Confirming the identity and purity of synthesized or purchased Propylenediphosphonic acid is paramount. A multi-technique approach is standard practice.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable. ³¹P NMR is particularly diagnostic for phosphonic acids, showing characteristic chemical shifts.
-
Mass Spectrometry (MS): Provides the molecular weight (204.06 g/mol ) and fragmentation patterns, confirming the molecular formula C₃H₁₀O₆P₂.[5][6]
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for P=O, P-O, and O-H bonds within the phosphonic acid groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and for quantitative analysis of phosphonic acids.[9][10][11] Methods often employ UV detection after derivatization or are coupled with mass spectrometry (LC-MS) for enhanced specificity.[9][11]
Applications in Research and Drug Development
The unique properties of Propylenediphosphonic acid and related phosphonates make them valuable in various scientific and industrial domains.
4.1. Industrial and Materials Science Applications
-
Chelating Agent and Corrosion Inhibitor: The strong binding affinity of the diphosphonic acid groups for metal ions makes it an effective chelating agent.[1][4] This property is utilized in water treatment and as a corrosion inhibitor.[1][4]
-
Crosslinking Agent & MOFs: It serves as a crosslinking agent and a precursor for creating metal-organic frameworks (MOFs) and hybrid polymers, where the phosphonic acid groups can covalently bond to metal oxides, thereby enhancing material stability.[1][7]
4.2. Role in Drug Development and Biological Systems
Phosphorus-containing compounds are a significant class of therapeutic agents.[12][13] Phosphonates, like Propylenediphosphonic acid, are often designed as analogues of biomolecules or as prodrugs to improve bioavailability and selectivity.[12][14]
-
Enzyme Inhibition: Phosphonic acids can act as mimics of phosphate or carboxylate groups in biological substrates, leading to potent and specific enzyme inhibition. For instance, a phosphonic acid diphosphate derivative was shown to be an irreversible inactivator of E. coli ribonucleoside diphosphate reductase, demonstrating potent anticancer activity.[15]
-
Antiviral Potential: Polymers based on vinylphosphonic acid have demonstrated significant antiviral activity against the influenza virus, suggesting a broader potential for phosphorus-containing compounds in antiviral therapy.[16] The mechanism may involve activating nonspecific antiviral defenses in the body.[16]
-
Prodrug Strategies: The phosphonic acid moiety can be incorporated into prodrug designs.[12] For example, pH-responsive nanoparticles for drug delivery can be engineered to release their therapeutic payload in the acidic microenvironment of tumors.[17][18]
While direct clinical applications of Propylenediphosphonic acid itself are not widely documented, its structural motifs are highly relevant to the design of new therapeutic agents, particularly in oncology and virology.
Safety and Handling
Propylenediphosphonic acid requires careful handling due to its corrosive nature.
-
Hazards: It is classified as causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290).[2] Some sources also indicate it causes skin and serious eye irritation (H315, H319).[3]
-
Precautions: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Do not breathe dust or mists.[2] Use only in a well-ventilated area.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2]
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
Propylenediphosphonic acid (CAS 4671-82-3) is a molecule of significant utility, bridging industrial chemistry with advanced materials and pharmaceutical science. Its well-defined chemical properties, particularly its strong chelating ability, make it effective in established applications like water treatment and corrosion inhibition. For researchers in drug development, its structure serves as a valuable scaffold and a source of inspiration for designing novel enzyme inhibitors, antiviral agents, and sophisticated prodrug systems. A thorough understanding of its synthesis, characterization, and handling is essential for unlocking its full potential in both current and future scientific endeavors.
References
-
Propylenediphosphonicacid 4671-82-3 wiki . LookChem. Available from: [Link]
-
1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem . PubChem. Available from: [Link]
-
Propylenediphosphonic acid - SIKÉMIA . SIKÉMIA. Available from: [Link]
-
Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization . Journal of Chromatography A, 942(1-2), 185-190. Available from: [Link]
-
Propylphosphonic acid | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2 – Ereztech . Ereztech. Available from: [Link]
-
A Process Of Synthesis 1 Propyl Phosphonic Anhydride - Quick Company . Quick Company. Available from: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org . CIPAC. Available from: [Link]
-
Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Methylphosphonic Acid Determination in Water Sam… - OUCI . OUCI. Available from: [Link]
-
Design, synthesis, and anticancer activity of phosphonic acid diphosphate derivative of adenine-containing butenolide and its water-soluble derivatives of paclitaxel with high antitumor activity . PubMed. Available from: [Link]
-
Development and Clinical Application of Phosphorus-Containing Drugs . PubMed. Available from: [Link]
-
Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers - PMC - NIH . National Institutes of Health. Available from: [Link]
-
6. analytical methods . Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
7. ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog . PubMed. Available from: [Link]
-
(PDF) Development and Clinical Application of Phosphorus-Containing Drugs . ResearchGate. Available from: [Link]
-
Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - MDPI . MDPI. Available from: [Link]
-
Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects - MDPI . MDPI. Available from: [Link]
-
Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC - NIH . National Institutes of Health. Available from: [Link]
-
(PDF) Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines . ResearchGate. Available from: [Link]
-
Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - MDPI . MDPI. Available from: [Link]
Sources
- 1. Propylenediphosphonic acid (4672-40-6) for sale [vulcanchem.com]
- 2. 1,3-Propylenediphosphonic Acid | 4671-82-3 | TCI AMERICA [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. CAS 4671-82-3: Propylenediphosphonic acid | CymitQuimica [cymitquimica.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propylenediphosphonic acid - SIKÉMIA [sikemia.com]
- 8. A Process Of Synthesis 1 Propyl Phosphonic Anhydride [quickcompany.in]
- 9. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Methylphosphonic Acid Determination in Water Sam… [ouci.dntb.gov.ua]
- 12. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anticancer activity of phosphonic acid diphosphate derivative of adenine-containing butenolide and its water-soluble derivatives of paclitaxel with high antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
